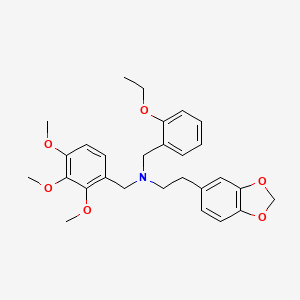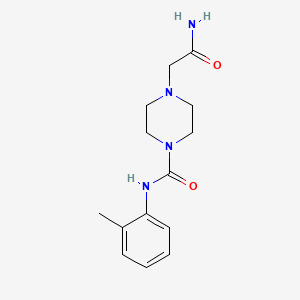
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as 2C-E, is a synthetic psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist, and pharmacologist. 2C-E is known for its potent psychedelic effects and has gained popularity among recreational drug users. However, its potential for scientific research has also been recognized, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2C-E is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other serotonin receptors and affect the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E include altered perception, mood, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature. Additionally, it has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and social behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-E in lab experiments is its potent psychedelic effects, which can be used to study the brain and its functions. However, its potential for abuse and the lack of standardized dosing protocols are significant limitations. Additionally, the legality of 2C-E varies by country, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and PTSD. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, research on the potential risks and long-term effects of 2C-E use is also needed to inform public health policies and harm reduction strategies.
Synthesis Methods
The synthesis of 2C-E involves several steps, starting with the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-ethoxybenzylamine to form 2,5-dimethoxy-N-(2-ethoxybenzyl)phenethylamine. This compound is then reacted with 2,3,4-trimethoxybenzaldehyde to form 2,5-dimethoxy-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)phenethylamine. Finally, the compound is reduced using lithium aluminum hydride to form 2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine.
Scientific Research Applications
2C-E has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that 2C-E has anxiolytic and antidepressant effects, and it may also enhance cognitive function. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (cell death) in cancer cells.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c1-5-33-23-9-7-6-8-21(23)17-29(15-14-20-10-12-24-26(16-20)35-19-34-24)18-22-11-13-25(30-2)28(32-4)27(22)31-3/h6-13,16H,5,14-15,17-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWOSEQEAWMSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)

![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)